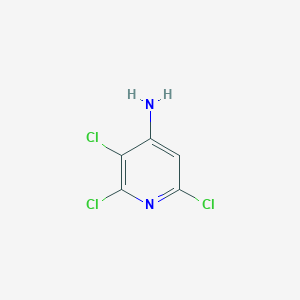

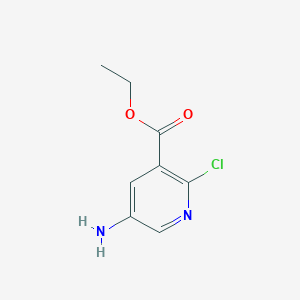

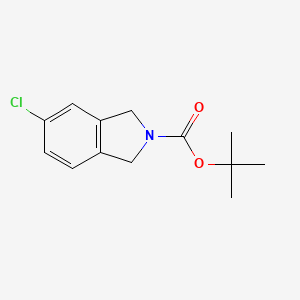

5-Amino-2-chloronicotinic acid ethyl ester

Übersicht

Beschreibung

The compound "5-Amino-2-chloronicotinic acid ethyl ester" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which may offer insights into the synthesis and properties of structurally similar compounds. For instance, the synthesis of a functionalized cyclohexene skeleton derived from L-serine is described, which could be relevant to understanding the synthesis of other complex organic molecules . Additionally, the synthesis and structural analysis of a triazole derivative is reported, which includes techniques that could be applicable to the analysis of "5-Amino-2-chloronicotinic acid ethyl ester" . Lastly, a novel conversion of pyrazole derivatives to cyano esters is presented, which might share some synthetic parallels with the compound of interest .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of specific reagents and catalysts. In the first paper, a diastereoselective synthesis using ring-closing metathesis and Grignard reactions is described, which could be analogous to potential synthetic routes for "5-Amino-2-chloronicotinic acid ethyl ester" . The second paper details the synthesis of a triazole derivative from p-bromoaniline, which involves techniques that could be relevant for the synthesis of other heterocyclic compounds . The third paper outlines a novel conversion process for pyrazole derivatives, which may offer insights into the synthesis of related compounds, such as "5-Amino-2-chloronicotinic acid ethyl ester" .

Molecular Structure Analysis

The molecular structure of organic compounds is typically elucidated using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. The second paper provides an example of how these techniques are used to determine the crystal structure of a triazole derivative . Such methods could also be employed to analyze the molecular structure of "5-Amino-2-chloronicotinic acid ethyl ester," providing information on its conformation, bonding, and stereochemistry.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "5-Amino-2-chloronicotinic acid ethyl ester," but they do provide examples of reactions involving similar compounds. For instance, the first paper describes the use of Grignard reactions, which are commonly used in the formation of carbon-carbon bonds . The third paper discusses a conversion process involving diazotization and nucleophilic substitution, which could be relevant to the chemical reactivity of "5-Amino-2-chloronicotinic acid ethyl ester" .

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of "5-Amino-2-chloronicotinic acid ethyl ester," they do describe the properties of related compounds. For example, the second paper reports the crystallization, density, and hydrogen bonding of a triazole derivative . These properties are important for understanding the behavior of compounds in different environments and could be inferred for "5-Amino-2-chloronicotinic acid ethyl ester" by analogy.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Techniques: 5-Amino-2-chloronicotinic acid ethyl ester is involved in the synthesis of various chemical compounds. For example, it is used in the preparation of 2-, 4-, 5-, and 6-aminonicotinic acid tert-butyl esters from chloronicotinic acids without the need for purification of intermediates (Wright, 2012).

- Formation of Derivatives: This compound plays a role in the facile synthesis of amino- and azaoxindole derivatives, which are important in pharmaceutical and chemical research (Tzvetkov & Müller, 2012).

Application in Antitumor Activity

- Antitumor Agents: Amino acid ester derivatives containing 5-fluorouracil and similar compounds, which include 5-amino-2-chloronicotinic acid ethyl ester, have been synthesized and tested for their antitumor activities against various cancer cell lines (Xiong et al., 2009).

Antimicrobial Applications

- Antibacterial Activities: Derivatives of 5-amino-2-chloronicotinic acid ethyl ester have been shown to possess significant antibacterial activities, indicating its potential in developing new antibacterial agents (Lu Jun, 2010).

Role in Material Science

- Nonlinear Optical Applications: This compound is used in the synthesis of materials with nonlinear optical (NLO) applications, as demonstrated in the synthesis and study of derivatives like 5-amino-2-methoxypyridine ester amide of squaric acid ethyl ester (Kolev et al., 2008).

Pharmaceutical Research

- Pharmacological Investigation: Various substituted derivatives of 5-amino-2-chloronicotinic acid ethyl ester have been synthesized and investigated for their potential as analgesic and anti-inflammatory agents, showing promise in the development of new drug classes (Gokulan et al., 2012).

Drug Delivery Systems

- Controlled Release Systems: Poly[(amino acid ester)phosphazenes], which can be derived from 5-amino-2-chloronicotinic acid ethyl ester, have been examined for their potential use as drug delivery vehicles for controlled release of small molecules (Allcock et al., 1994).

Eigenschaften

IUPAC Name |

ethyl 5-amino-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZMAGYEPBNXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660562 | |

| Record name | Ethyl 5-amino-2-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-chloronicotinic acid ethyl ester | |

CAS RN |

884495-40-3 | |

| Record name | Ethyl 5-amino-2-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene](/img/structure/B3030151.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030162.png)

![6-Bromothiazolo[5,4-b]pyrazine](/img/structure/B3030166.png)